molecular formula C20H24N4O3 B10995170 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10995170
M. Wt: 368.4 g/mol
InChI Key: IMGJREWKOGXJAK-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE is a complex organic compound that features a benzimidazole core and a pyrrole-substituted tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 1,3-dimethylbenzimidazole and 4-(1H-pyrrol-1-yl)tetrahydropyran. The synthesis could involve steps such as acylation, cyclization, and amide bond formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and reaction times.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzimidazole derivatives or pyrrole-substituted tetrahydropyrans. Examples include:

  • 1,3-Dimethylbenzimidazole derivatives with different substituents.
  • Pyrrole-substituted tetrahydropyrans with variations in the pyrrole ring.

Uniqueness

The uniqueness of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C20H24N4O3/c1-22-16-6-5-15(13-17(16)23(2)19(22)26)21-18(25)14-20(7-11-27-12-8-20)24-9-3-4-10-24/h3-6,9-10,13H,7-8,11-12,14H2,1-2H3,(H,21,25)

InChI Key

IMGJREWKOGXJAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4)N(C1=O)C

Origin of Product

United States

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